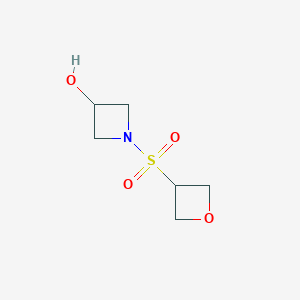

1-(Oxetan-3-ylsulfonyl)azetidin-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-(oxetan-3-ylsulfonyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c8-5-1-7(2-5)12(9,10)6-3-11-4-6/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYQMSHIYFVECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2COC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxetan 3 Ylsulfonyl Azetidin 3 Ol and Analogous Structures

Precursor Synthesis and Functionalization

The construction of the target molecule is contingent upon the successful synthesis and derivatization of its core components: the azetidin-3-ol (B1332694) ring and the oxetane (B1205548) sulfonyl moiety.

Synthesis and Derivatization of Azetidin-3-ol

Azetidin-3-ol serves as the nitrogen-containing core of the final compound. Its synthesis requires the formation of the strained four-membered azetidine (B1206935) ring, followed by strategies to protect the nitrogen atom, allowing for selective functionalization.

A prevalent method for synthesizing the azetidin-3-ol scaffold starts from epichlorohydrin (B41342) and a suitable amine. For instance, reacting epichlorohydrin with an amine like diethylamine (B46881) can proceed through an intermediate, 1-chloro-N,N-(diethylamino)propan-2-ol, which then undergoes spontaneous intramolecular cyclization to yield the corresponding 3-hydroxyazetidinium salt. acs.org

A summary of common synthetic starting points is presented below:

| Starting Material | Key Reagents | Product | Reference |

| Epichlorohydrin | Diethylamine | N,N-(diethyl)-3-hydroxyazetidinium salt | acs.org |

| Epichlorohydrin | Benzhydrylamine, then Pd/C, H₂ | Azetidin-3-ol | researchgate.net |

| N-propargylsulfonamides | Gold catalyst | Chiral azetidin-3-ones | nih.gov |

This table is interactive and allows for sorting and filtering of data.

The secondary amine of the azetidin-3-ol ring is nucleophilic and requires protection to prevent unwanted side reactions during subsequent synthetic steps. The choice of protecting group is critical, as it must be stable under the reaction conditions for functionalizing other parts of the molecule and easily removable at a later stage.

Common nitrogen protecting groups for azetidines include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability and ease of removal under acidic conditions, such as with trifluoroacetic acid (TFA). chemicalbook.comnih.gov Synthesis of N-Boc-3-hydroxyazetidine is a common step before proceeding to further reactions. chemicalbook.com

Benzyl (B1604629) (Bn) and Benzhydryl (Bzh): These groups are typically introduced by reacting azetidin-3-ol with benzyl bromide or benzhydryl bromide. They are robust and can be removed by catalytic hydrogenation. researchgate.netresearchgate.net

Carboxybenzyl (Cbz): The Cbz group is another common protecting group, introduced using benzyl chloroformate. It is also removable via hydrogenation, offering an orthogonal strategy to acid-labile groups like Boc. rsc.orgljmu.ac.uk

The selection of a specific protecting group allows for controlled, late-stage functionalization of the azetidine nitrogen, enabling the creation of a diverse range of derivatives. ljmu.ac.uk

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acid (e.g., TFA) |

| Benzhydryl | Bzh | Benzhydryl bromide | Catalytic Hydrogenation (e.g., Pd/C, H₂) |

| Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (e.g., Pd/C, H₂) |

This table is interactive and allows for sorting and filtering of data.

Synthesis and Derivatization of Oxetane Sulfonyl Moieties

The oxetane sulfonyl group provides the other half of the target molecule. Its synthesis begins with the formation of the oxetane ring, followed by conversion into a reactive sulfonylating agent.

Alternative strategies include the gold-catalyzed oxidative cyclization of propargylic alcohols to form oxetan-3-ones, which can then be reduced to oxetan-3-ol (B104164). organic-chemistry.org

To couple the oxetane moiety to the azetidine nitrogen, oxetan-3-ol must be converted into a reactive sulfonylating agent. While oxetane-3-sulfonyl chloride is commercially available, its stability can be a concern. sigmaaldrich.comspringernature.comnih.gov Oxetane sulfonyl fluorides (OSFs) have emerged as more stable and versatile reagents. springernature.comnih.gov

The synthesis of OSFs can be achieved from the corresponding tertiary alcohols. nih.gov These OSF reagents exhibit unique reactivity. Instead of the expected sulfur-fluoride exchange (SuFEx) reaction, 3-aryloxetane-3-sulfonyl fluorides undergo a selective defluorosulfonylation (deFS) upon mild heating. springernature.comnih.govacs.org This process generates a reactive oxetane carbocation intermediate that can be trapped by various nucleophiles, including the nitrogen of a protected azetidin-3-ol, to form the desired sulfonamide linkage. nih.govresearchgate.net This deFS coupling reaction is tolerant of a wide range of functional groups, making it a powerful tool for creating libraries of oxetane-containing compounds. nih.gov

Direct Synthesis and Coupling Reactions of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol

The most direct routes to this compound involve the formation of the sulfonamide bond between a pre-existing azetidin-3-ol ring and an oxetane-3-sulfonyl moiety. Modern catalytic methods, including de-fluorosulfonylative (deFS) coupling and Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions, have become prominent in this area.

Sulfonylation of Azetidin-3-ol Derivatives with Oxetane Sulfonyl Reagents

The conventional synthesis of sulfonamides involves the reaction of an amine with a sulfonyl halide, typically a sulfonyl chloride, in the presence of a base. In the context of this compound, this would involve reacting azetidin-3-ol or a protected version thereof with an oxetane-3-sulfonyl reagent. While foundational, this method can be limited by the stability and accessibility of the required sulfonyl halides.

More recent advancements utilize sulfonyl fluorides due to their increased stability and unique reactivity in click chemistry. The synthesis can be achieved by reacting a suitably protected azetidin-3-ol with oxetane-3-sulfonyl fluoride under basic conditions. This transformation is a key step in creating the desired sulfonamide linkage.

Exploration of De-Fluorosulfonylative (deFS) Coupling Pathways

A novel and unusual reaction pathway involves the de-fluorosulfonylative (deFS) coupling of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs). nih.govnih.gov This method deviates from typical sulfonamide formation. Under mild thermal conditions (e.g., 60 °C), these small-ring sulfonyl fluorides act as precursors to carbocations, which then couple with a wide range of nucleophiles. nih.govchemrxiv.org This deFS pathway is distinct from SuFEx reactivity and allows for the formation of diverse oxetane and azetidine derivatives. acs.org

For instance, reacting an azetidine sulfonyl fluoride with a nucleophile can lead to the formation of 3-substituted azetidines. acs.org This strategy offers an attractive alternative to methods using highly strained intermediates like azabicyclo[1.1.0]butane (ABB) reagents. nih.govacs.org The versatility of the deFS reaction has been demonstrated through the synthesis of numerous drug analogs, showcasing its potential for rapid diversification in medicinal chemistry programs. nih.govnih.gov

| Feature | De-Fluorosulfonylative (deFS) Coupling | Sulfur(VI) Fluoride Exchange (SuFEx) |

|---|---|---|

| Reaction Type | Carbocation-mediated nucleophilic substitution nih.gov | Nucleophilic substitution at the sulfur(VI) center nih.gov |

| Key Intermediate | Oxetanyl or azetidinyl carbocation nih.gov | Activated sulfonyl fluoride nih.govacs.org |

| Typical Conditions | Mild thermal activation (e.g., 60 °C) nih.gov | Catalyst-mediated (e.g., Ca(NTf2)2/DABCO), room temperature nih.govacs.org |

| Product Type | Direct C-N, C-O, C-S, or C-P bond formation to the heterocycle nih.gov | Formation of sulfonamides, sulfamates, sulfonate esters nih.govresearchgate.net |

| Byproducts | SO2, F- | F- |

Investigation of Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry tool for reliably forming S(VI) linkages. researchgate.net This reaction involves the exchange between a sulfonyl fluoride and a nucleophile, such as an amine, to form a sulfonamide. researchgate.net Unlike sulfonyl chlorides, sulfonyl fluorides are generally stable to hydrolysis and reduction but exhibit high reactivity toward nucleophiles under appropriate activation.

A unified strategy for activating various S(VI) fluorides, including sulfonyl fluorides, for SuFEx with amines has been developed using a combination of calcium triflimide (Ca(NTf₂)₂) and DABCO as a Lewis acid/base mediator. nih.govacs.org This system enables the synthesis of sulfonamides under mild, room-temperature conditions. nih.govacs.org The reaction is applicable to a broad array of amines and sulfonyl fluorides, making it a highly versatile method for generating libraries of S(VI) compounds. nih.gov This approach is directly applicable to the synthesis of this compound by reacting azetidin-3-ol with oxetane-3-sulfonyl fluoride.

Alternative Synthetic Approaches and Diversification

Alternative strategies focus on constructing the heterocyclic rings as part of the synthesis, allowing for greater structural diversity. These methods include ring-closure reactions and conjugate additions.

Strategies involving Ring-Closure Reactions for Azetidines and Oxetanes

The construction of the four-membered azetidine and oxetane rings is a key challenge due to their inherent ring strain. nih.govrsc.org

Azetidine Ring Synthesis: Common methods for synthesizing the azetidine ring include intramolecular SN2 reactions. frontiersin.org For example, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a direct route to functionalized azetidin-3-ols. frontiersin.org Other strategies involve the reaction of amines with 1,3-biselectrophiles or the ring opening of activated cyclopropanes followed by ring closure. thieme-connect.com Palladium-catalyzed intramolecular C(sp³)–H amination has also been reported as a modern technique for creating functionalized azetidines. rsc.org

Oxetane Ring Synthesis: The Williamson etherification, an intramolecular C–O bond-forming cyclization, remains one of the most common methods for synthesizing the oxetane ring despite the kinetic challenges of a 4-exo-tet cyclization. nih.govbeilstein-journals.org Another widely used approach is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgmagtech.com.cnorganic-chemistry.org Additionally, ring expansion of epoxides using sulfur ylides provides a pathway to enantioenriched oxetanes. magtech.com.cnillinois.edu

| Heterocycle | Synthetic Strategy | Description | Reference |

|---|---|---|---|

| Azetidine | Intramolecular Aminolysis of Epoxides | Lewis acid-catalyzed ring closure of epoxy amines to form azetidin-3-ols. | frontiersin.org |

| Azetidine | C–H Amination | Palladium-catalyzed intramolecular reaction to form the N-C bond. | rsc.org |

| Azetidine | Aza-Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition between imine derivatives and alkenes. | rsc.org |

| Oxetane | Williamson Etherification | Intramolecular SN2 reaction of a halo-alcohol to form the C-O bond. | nih.govbeilstein-journals.org |

| Oxetane | Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. | beilstein-journals.orgmagtech.com.cn |

| Oxetane | Epoxide Ring Expansion | Reaction of epoxides with ylides to form the four-membered ring. | magtech.com.cnillinois.edu |

Aza-Michael Additions for Azetidine/Oxetane Amino Acid Derivatives

The aza-Michael addition is a powerful tool for C–N bond formation. mdpi.com This reaction has been effectively used to create novel amino acid derivatives containing azetidine and oxetane rings. mdpi.combohrium.com The synthesis typically starts with the preparation of a Michael acceptor, such as methyl 2-(azetidin-3-ylidene)acetate or methyl 2-(oxetan-3-ylidene)acetate. mdpi.com These α,β-unsaturated esters are formed via a Horner–Wadsworth–Emmons reaction from the corresponding N-Boc-azetidin-3-one or oxetan-3-one. mdpi.combohrium.com

Subsequent aza-Michael addition with various heterocyclic amines yields functionalized 3,3-disubstituted azetidines and oxetanes. mdpi.comnih.gov This approach allows for the introduction of diverse substituents onto the heterocyclic core, providing a library of complex building blocks for further synthetic elaboration. mdpi.combohrium.com

Radical Processes and Strain-Release Functionalization

The synthesis of complex azetidine scaffolds, including structures analogous to this compound, has been significantly advanced through the development of methodologies centered on radical processes and strain-release functionalization. These approaches leverage the inherent ring strain of small, bicyclic precursors to drive the formation of diverse and densely functionalized azetidine derivatives. A prominent strategy in this area is Radical Strain-Release (RSR) photocatalysis, which offers a mild and efficient pathway to these valuable motifs. unife.itchemrxiv.org

A key precursor in these synthetic strategies is azabicyclo[1.1.0]butane (ABB), a highly strained molecule that can undergo a double functionalization process. chemrxiv.orgbris.ac.uk The high ring strain of ABBs makes them susceptible to ring-opening reactions, which can be initiated by radical species. This concept has been effectively utilized in visible-light-driven methods to access a variety of functionalized azetidines. chemrxiv.org

In a notable photocatalytic approach, a photosensitizer is employed to facilitate the homolytic cleavage of sulfonyl imine precursors. unife.it This process generates two distinct radical intermediates that subsequently react with an ABB. The reaction proceeds via a radical strain-release mechanism, leading to the selective difunctionalization of the ABB and the formation of the desired azetidine core in a single step. unife.it Spectroscopic studies and density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of this radical process. unife.itchemrxiv.org

The versatility of this RSR photocatalysis method has been demonstrated through the successful synthesis of a range of azetidine derivatives with various substituents. chemrxiv.org The reaction conditions are generally mild, utilizing an organic photosensitizer and visible light. unife.it The scope of the reaction is broad, accommodating variations in both the sulfonyl imine and the azabicyclo[1.1.0]butane precursors. chemrxiv.org

Table 1: Scope of Radical Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)

| Entry | Sulfonyl Group Variation | ABB Precursor Variation | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Tosyl | Aryl | Up to 84 | N/A |

| 2 | Mesyl | Carbonyl | 47-80 | N/A |

| 3 | Nosyl | 2-substituted | Up to 82 | Up to 2.3:1 |

| 4 | Phenylsulfonyl | Unspecified | High | N/A |

This table presents a summary of findings from analogous systems and does not represent the direct synthesis of this compound. The yields and diastereomeric ratios are indicative of the general efficacy of the radical strain-release methodology for a range of substrates. chemrxiv.org

This radical strain-release strategy provides a powerful tool for the construction of complex azetidines. The ability to introduce two new functional groups in a single, photocatalyzed step from readily accessible precursors highlights the efficiency and modularity of this approach. unife.itchemrxiv.org The development of such methods is crucial for expanding the chemical space accessible to medicinal chemists and for the synthesis of novel therapeutic agents incorporating the azetidine scaffold. unife.itbris.ac.uk

Chemical Reactivity and Transformation Mechanisms of 1 Oxetan 3 Ylsulfonyl Azetidin 3 Ol Derivatives

Reactivity of the Azetidine (B1206935) Nitrogen and Hydroxyl Group

The presence of the electron-withdrawing sulfonyl group on the azetidine nitrogen significantly influences its reactivity. While the nitrogen lone pair is delocalized into the sulfonyl group, diminishing its nucleophilicity, the ring strain of the azetidine moiety (approximately 25.4 kcal/mol) renders it susceptible to ring-opening reactions. rsc.org

A notable transformation involving both the azetidine ring and the 3-hydroxyl group is a Ritter-initiated rearrangement cascade. This novel reaction sequence, when applied to 3-hydroxyazetidines, leads to the formation of highly substituted 2-oxazolines in high yields. The reaction proceeds via the formation of a carbocation at the 3-position, facilitated by an acid catalyst, which is then trapped by a nitrile, initiating the rearrangement.

Furthermore, the hydroxyl group in 3-aryl-azetidinols can be selectively activated using Brønsted acid catalysis to react with alcohols, forming 3,3-disubstituted azetidine-ethers while keeping the azetidine ring intact. rsc.org This transformation highlights the ability to functionalize the hydroxyl group without disrupting the strained ring system.

Mechanistic Studies of Sulfonyl Group Transformations

The sulfonyl group in 1-(oxetan-3-ylsulfonyl)azetidin-3-ol derivatives is not merely a passive activating group; it can actively participate in and direct the course of chemical reactions. Mechanistic studies have shed light on the kinetics, thermodynamics, and catalytic requirements of these transformations.

Kinetics and Thermodynamics of Coupling Reactions

The coupling of N-sulfonylazetidines has been investigated, particularly in the context of anionic ring-opening polymerization (AROP). These studies provide valuable insights into the kinetics of C-N bond formation involving the azetidine ring. The AROP of N-(alkylsulfonyl)azetidines follows first-order kinetics with respect to the monomer concentration. figshare.comacs.org

The rate of polymerization is influenced by the nature of the alkyl group on the sulfonyl moiety. For instance, at lower temperatures (120 °C), N-(2-propanesulfonyl)azetidine (iPsAzet) polymerizes at the fastest rate among a series of N-(alkylsulfonyl)azetidines, while at higher temperatures (180 °C), N-(methanesulfonyl)azetidine (MsAzet) exhibits the highest rate. figshare.com This reordering of polymerization rates is attributed to the interplay between the Arrhenius frequency factors and the activation energies for each system. figshare.com

Detailed thermodynamic data for these coupling reactions remain an area of active investigation. However, theoretical studies on azetidine derivatives have been used to calculate heats of formation, providing foundational thermodynamic information for this class of compounds. researchgate.net

Role of Lewis and Brønsted Acid Catalysis in Carbocation Formation

Acid catalysis plays a pivotal role in promoting transformations of N-sulfonylazetidine derivatives, often through the formation of carbocation intermediates. Both Lewis and Brønsted acids can be employed to activate the molecule and facilitate subsequent reactions.

Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atoms of the sulfonyl group or the hydroxyl group, enhancing their leaving group ability and promoting the formation of a carbocation at the 3-position of the azetidine ring. This strategy is central to various organic transformations. wikipedia.org In the context of related N-acyliminium ions, Lewis acids like TIPSOTf have been shown to catalyze C-C bond-forming reactions. magtech.com.cn

Brønsted Acid Catalysis: Brønsted acids are effective in protonating the hydroxyl group, converting it into a good leaving group (water) and thereby facilitating the generation of a carbocation. This is exemplified in the Brønsted acid-catalyzed synthesis of azetidine-ethers from 3-aryl-azetidinols, where the acid selectively activates the tertiary benzylic alcohol. rsc.org Brønsted acids can also modulate the reactivity in other contexts, such as in photosensitized cycloadditions. rsc.org

Functional Group Tolerance and Chemoselectivity in Synthetic Sequences

The successful application of this compound derivatives in multi-step syntheses hinges on the tolerance of various functional groups and the ability to achieve chemoselective transformations.

Studies on the synthesis of N-sulfonylazetidines have demonstrated the compatibility of this moiety with a range of nucleophiles and reaction conditions. For example, the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to form α-carbonylated N-sulfonylazetidines proceeds efficiently in the presence of various nucleophiles, including alcohols, phenols, and anilines. organic-chemistry.orgnih.gov

Furthermore, the synthesis of substituted azetidines via intermolecular sp3-C–H amination of alkyl bromide derivatives showcases the robustness of the N-sulfonyl group. The resulting N-phenoxysulfonyl-protected products can be deprotected under neutral or mild basic conditions, highlighting the compatibility with subsequent synthetic manipulations. nsf.gov

In the context of hydrazinolysis of amides, a functional group evaluation study revealed that N-unprotected imidazole (B134444) and indole (B1671886) were tolerated, while functional groups like aldehydes, primary amines, and esters did not negatively impact the reaction yield, indicating a good degree of functional group compatibility in reactions involving related nitrogen-containing heterocycles.

The following table provides a summary of the reactivity of key functional groups in this compound derivatives based on analogous systems:

| Functional Group | Reagent/Catalyst | Reaction Type | Product | Reference(s) |

| Azetidine Ring & 3-OH | Acid Catalyst, Nitrile | Ritter-initiated Rearrangement | 2-Oxazoline | |

| 3-Hydroxyl Group | Brønsted Acid, Alcohol | Etherification | 3-Alkoxyazetidine | rsc.org |

| N-Sulfonylazetidine | Anionic Initiator | Anionic Ring-Opening Polymerization | Poly(N-sulfonylazetidine) | figshare.comacs.orgnih.gov |

| Azetidine Ring | Nucleophiles (Alcohols, Phenols, Anilines) | Nucleophilic Ring Opening | γ-Amino Alcohol Derivatives | organic-chemistry.orgnih.gov |

Applications of 1 Oxetan 3 Ylsulfonyl Azetidin 3 Ol in Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

The synthetic utility of similar oxetane (B1205548) and azetidine (B1206935) derivatives has been demonstrated in the preparation of a variety of complex structures. For instance, azetidine carboxylic acids are used as building blocks for peptides and their analogues. mdpi.com Similarly, oxetanes are employed as isosteric replacements for gem-dimethyl or carbonyl groups, a strategy that has been shown to improve the chemical properties of drug candidates. researchgate.net The bifunctional nature of 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol, with its reactive hydroxyl group and the potential for modification at the azetidine nitrogen, allows for its sequential or orthogonal functionalization, enabling the construction of intricate molecular frameworks.

Design and Synthesis of Novel Chemical Motifs

The unique combination of the oxetane, azetidine, and sulfonyl functionalities in this compound serves as a template for the design and synthesis of novel chemical motifs. nih.gov These new motifs are of significant interest in drug discovery as they can provide access to unexplored chemical space and potentially lead to the identification of compounds with novel biological activities. nih.gov

Research into oxetane and azetidine sulfonyl fluorides has highlighted the potential to create a broad range of medicinally relevant chemical structures. nih.gov The reaction of these sulfonyl fluorides can lead to the formation of novel oxetano-S(VI) motifs, which can be valuable as bioisosteres or replacement groups for other functionalities in medicinal chemistry. nih.gov The resulting novel combinations of polar functional groups are likely to confer favorable properties and open up new intellectual property opportunities. nih.gov The structural rigidity and defined spatial orientation of the oxetane and azetidine rings, connected by the sulfonyl linker, can be exploited to design molecules with specific conformational constraints, which is a key aspect in the design of potent and selective bioactive molecules.

Development of Linker Units and Multi-functional Reagents

The structure of this compound makes it a candidate for development as a linker unit in various chemical applications, including in the synthesis of proteolysis-targeting chimeras (PROTACs) and other molecular glues. nih.gov The defined length and rigidity of the oxetane-sulfonyl-azetidine core can provide precise control over the distance and orientation between two connected molecular fragments. The hydroxyl group on the azetidine ring offers a convenient handle for attachment to other molecules.

The inclusion of oxetane or azetidine derivatives in linker structures can impart different conformational properties compared to more traditional aliphatic or ethereal linkers. nih.gov This can be advantageous in optimizing the binding of a bifunctional molecule to its respective targets. The polarity introduced by the oxetane and sulfonyl groups can also enhance the solubility and other pharmacokinetic properties of the final conjugate.

Strategic Integration into Diverse Chemical Scaffolds

The strategic integration of this compound into a variety of chemical scaffolds is a key application that leverages its unique structural features. nih.govresearchgate.net Azetidine-containing scaffolds are found in a range of biologically active compounds, and methods for their synthesis are of considerable interest. nih.govnih.gov Similarly, the incorporation of the oxetane motif is a recognized strategy for improving the drug-like properties of molecules. researchgate.netnih.gov

The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described as a means to generate valuable building blocks for biologically active substances and peptides. mdpi.com The this compound moiety can be viewed as a pre-assembled, rigid scaffold that can be further elaborated. For example, the hydroxyl group can be converted into other functional groups or used as a point of attachment for further synthetic transformations, allowing for the generation of a library of diverse compounds based on this core structure.

Below is a table summarizing the key structural components of this compound and their significance in its synthetic applications.

| Structural Component | Key Features | Significance in Organic Synthesis |

| Oxetane Ring | Strained, polar, four-membered ether | Improves physicochemical properties (e.g., solubility, metabolic stability), acts as a bioisostere for carbonyl or gem-dimethyl groups. nih.govresearchgate.netrsc.orgresearchgate.net |

| Azetidine Ring | Strained, polar, four-membered amine with a hydroxyl group | Provides a point for functionalization, introduces conformational rigidity, found in various bioactive molecules. nih.govmdpi.comnih.govnih.gov |

| Sulfonyl Group | Polar, rigid linker | Connects the two rings with a defined geometry, influences electronic properties. nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Mechanistic Insights (e.g., Transition States, Activation Energies)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions involving strained heterocycles like oxetanes and azetidines. These calculations can map out potential energy surfaces, identify transition states, and determine activation energies, which are crucial for predicting reaction pathways and rates.

For molecules containing N-sulfonylazetidine moieties, computational studies have explored their reactivity, particularly in ring-opening reactions. The sulfonyl group, being a strong electron-withdrawing group, can significantly influence the reactivity of the azetidine (B1206935) ring. Theoretical investigations into the nucleophilic ring-opening of N-sulfonylaziridines have shown that the activation energy is highly dependent on the nature of the sulfonyl substituent and the attacking nucleophile. These studies provide a framework for understanding similar reactions in the more strained azetidine system.

A pertinent example from the literature involves the kinetic analysis of the defluorosulfonylation (deFS) process of an azetidine sulfonyl fluoride (B91410) compared to an analogous oxetane (B1205548) sulfonyl fluoride. Computational studies revealed a slightly higher activation energy for the deFS of the azetidine-containing compound by 2.4 kcal/mol, suggesting subtle differences in the stability of the transition states. nih.gov

The activation strain model is a computational approach that can be used to analyze the reactivity of such systems. This model deconstructs the activation energy into two components: the strain energy, which is the energy required to distort the reactants into their transition state geometries, and the interaction energy, which is the actual interaction between the distorted reactants. nih.gov For strained rings like oxetane and azetidine, the release of ring strain in the transition state can be a significant driving force for a reaction.

Illustrative activation energies for hypothetical ring-opening reactions of a model N-sulfonylazetidine system are presented in the table below. These values, while not specific to 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol, demonstrate how computational methods can quantify the energetic barriers for different nucleophiles.

| Reaction | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Ring-Opening | Chloride (Cl⁻) | 22.5 |

| Nucleophilic Ring-Opening | Bromide (Br⁻) | 24.1 |

| Nucleophilic Ring-Opening | Hydroxide (OH⁻) | 19.8 |

| Note: These are hypothetical values for a model N-sulfonylazetidine system to illustrate computational outputs. |

Conformational Analysis and Energetic Profiles of Strained Ring Systems

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the flexibility of the single bonds and the puckering of the four-membered rings. Conformational analysis using computational methods can identify the most stable (lowest energy) conformations and the energy barriers between them.

For the azetidine ring, DFT-level conformational analysis has been used to determine the most stable conformers. The substituents on the nitrogen and carbon atoms of the azetidine ring play a crucial role in dictating the preferred puckering of the ring and the orientation of the substituents. poliba.it Similarly, the oxetane ring is known to adopt a puckered conformation, and the position of the sulfonyl group at the 3-position will influence this puckering. mdpi.com

The interaction between the oxetane and azetidine rings, mediated by the sulfonyl linker, will lead to a complex potential energy surface with several local minima. Computational studies can map this surface to understand the conformational preferences of the entire molecule. The presence of the hydroxyl group on the azetidine ring can lead to intramolecular hydrogen bonding, which would further stabilize certain conformations.

Below is an interactive data table showing a hypothetical energetic profile for different conformers of this compound, as would be determined by quantum chemical calculations.

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Extended conformation | 0.00 (Global Minimum) |

| B | Folded conformation with potential intramolecular H-bond | -1.50 |

| C | Twisted conformation | +2.10 |

| D | Puckered-ring isomer 1 | +0.80 |

| E | Puckered-ring isomer 2 | +1.20 |

| Note: These are hypothetical values to illustrate the output of a conformational analysis. |

Influence of Ring Strain on Reactivity and Selectivity

The reactivity of four-membered heterocycles like oxetane and azetidine is significantly influenced by their inherent ring strain, which is estimated to be around 25-26 kcal/mol. wikipedia.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle and from torsional strain due to eclipsing interactions of substituents. Ring strain is a thermodynamic driving force for reactions that lead to the opening of the ring, as this relieves the strain. wikipedia.org

Computational studies can quantify the ring strain energy and correlate it with the reactivity of the molecule. For instance, the activation energy for a ring-opening reaction is often lower for more strained rings because a portion of the energy required to reach the transition state is already present in the ground state of the molecule as ring strain.

In the case of this compound, the sulfonyl group can activate the azetidine ring towards nucleophilic attack, and the subsequent ring-opening would be facilitated by the release of ring strain. Computational models can predict the regioselectivity of such ring-opening reactions by calculating the activation energies for nucleophilic attack at the different carbon atoms of the azetidine ring. The substitution pattern and the electronic nature of the substituents will determine which site is more susceptible to attack.

Furthermore, the interplay between the ring strain of the oxetane and azetidine rings could lead to interesting reactivity patterns. For example, a reaction initiated at one ring could potentially trigger a cascade of reactions involving the other ring, and computational studies would be instrumental in exploring such possibilities by mapping the corresponding reaction pathways and energetic profiles.

Overview of Patent and Academic Literature

Analysis of Patent Applications Disclosing Synthesis and Applications

The chemical compound 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol has emerged as a significant scaffold in medicinal chemistry, as evidenced by its inclusion in several key patent applications. These documents primarily focus on the synthesis of novel classes of compounds and their application in treating a range of diseases, particularly in the realms of oncology and inflammatory disorders. A detailed analysis of these patents reveals recurring synthetic strategies and highlights the therapeutic potential of this specific molecular architecture.

The synthesis of this compound is a central theme in these patent disclosures. A general and frequently cited method involves the reaction of a protected azetidin-3-ol (B1332694) with oxetane-3-sulfonyl chloride. The choice of protecting group for the azetidine (B1206935) nitrogen is critical to the success of the synthesis, with acid-labile groups such as a tert-butoxycarbonyl (Boc) group being commonly employed. The sulfonylation reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. Subsequent deprotection of the azetidine nitrogen under acidic conditions yields the final compound.

The patent literature not only provides methods for the synthesis of this compound but also details its use as a key intermediate in the preparation of more complex bioactive molecules. These patents often describe the coupling of the azetidinyl nitrogen with various aromatic and heteroaromatic systems to generate libraries of compounds for biological screening.

The applications of compounds derived from this compound are diverse, with a strong emphasis on their role as inhibitors of protein kinases. For instance, several patents disclose their use as Janus kinase (JAK) inhibitors, which are implicated in inflammatory diseases such as rheumatoid arthritis and psoriasis. google.comgoogle.com The unique three-dimensional structure imparted by the oxetane (B1205548) and azetidine rings is believed to contribute to the potency and selectivity of these inhibitors.

Below is a table summarizing the key findings from a selection of relevant patent applications.

| Patent Number | Assignee | Therapeutic Area | Key Findings |

| WO2009114512A1 | Incyte Corporation | Inflammatory Diseases, Cancer | Discloses azetidine and cyclobutane (B1203170) derivatives as JAK inhibitors. Provides a general synthetic route for N-sulfonylazetidin-3-ol derivatives. google.com |

| US8158616B2 | Incyte Corporation | Inflammatory Diseases, Cancer | A US patent related to WO2009114512A1, further detailing azetidine derivatives as JAK inhibitors and their synthesis. google.com |

| US8420629B2 | Incyte Corporation | Inflammatory Diseases, Cancer | A continuation of the work on JAK inhibitors, with specific examples of N-sulfonylazetidin-3-ol derivatives. googleapis.com |

| US20150376212A1 | Vertex Pharmaceuticals | Not specified | Mentions sulfonyl azetidin-3-ol derivatives in the context of flap modulators. google.com.pg |

Review of Scholarly Articles on Azetidine and Oxetane Chemistry Relevant to the Compound

The chemical structure of this compound combines two highly sought-after heterocyclic motifs in modern medicinal chemistry: the azetidine and the oxetane ring systems. A review of the academic literature reveals a strong scientific rationale for the integration of these two scaffolds in the design of novel therapeutic agents.

Azetidine Chemistry:

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has gained significant attention in drug discovery. ontosight.airsc.orgrsc.org Its incorporation into molecular scaffolds can lead to improvements in physicochemical properties such as solubility and metabolic stability. The non-planar, three-dimensional nature of the azetidine ring allows for the exploration of new chemical space and can lead to enhanced binding affinity and selectivity for biological targets. ontosight.ai

The 3-hydroxyazetidine moiety, in particular, is a versatile building block in organic synthesis. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of a wide range of substituents. Moreover, the nitrogen atom of the azetidine ring can be readily derivatized, for example, through sulfonylation, as seen in the title compound. Scholarly articles frequently highlight the importance of N-substituted azetidines in the development of kinase inhibitors and other targeted therapies. rsc.org

Oxetane Chemistry:

The oxetane ring, a four-membered saturated ether, has also emerged as a valuable component in drug design. acs.orgnih.govacs.org It is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability. acs.orgnih.gov The polar nature of the ether oxygen in the oxetane ring can engage in favorable hydrogen bonding interactions with biological targets, thereby increasing potency.

The oxetane-3-sulfonyl group is a particularly interesting functionality. The sulfonyl group is a well-established pharmacophore, known for its ability to act as a hydrogen bond acceptor and to participate in dipole-dipole interactions. The combination of the sulfonyl group with the strained oxetane ring results in a unique electronic and conformational profile that can be exploited in drug design. The synthesis and reactivity of oxetanes, including their incorporation into sulfonyl derivatives, have been the subject of numerous academic studies, reflecting their growing importance in medicinal chemistry. acs.orgmedwinpublishers.com

The conjugation of an azetidin-3-ol with an oxetane-3-sulfonyl chloride to form this compound represents a deliberate and strategic choice in medicinal chemistry. This combination brings together the favorable properties of both heterocycles, resulting in a scaffold that is both synthetically accessible and rich in opportunities for biological activity. The academic literature strongly supports the notion that molecules containing both azetidine and oxetane motifs are likely to possess desirable drug-like properties, making them attractive candidates for further investigation in various therapeutic areas.

常见问题

Q. What are the key synthetic strategies for 1-(Oxetan-3-ylsulfonyl)azetidin-3-ol?

The synthesis typically involves Brønsted acid catalysis to activate tertiary benzylic alcohols, enabling selective sulfonylation of the oxetane ring. The Horner-Wadsworth-Emmons reaction is also employed to introduce substituents onto the azetidine framework while preserving ring integrity. Reaction conditions (e.g., pH, temperature) are critical to avoid premature ring opening .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are standard for structural confirmation. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while infrared (IR) spectroscopy identifies functional groups like sulfonyl and hydroxyl moieties .

Q. How can researchers ensure selective functionalization of the sulfonyl group?

Acid-catalyzed conditions (e.g., HCl in anhydrous solvents) selectively stabilize the sulfonyl group while minimizing azetidine ring reactivity. Protecting groups (e.g., tert-butyloxycarbonyl) may shield the hydroxyl group during sulfonylation .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data be resolved?

Pharmacokinetic variability often arises from differences in biological models (e.g., in vitro vs. in vivo systems). To address this, use isotopic labeling (e.g., ¹⁴C) for precise tracking of absorption and distribution. Cross-validate findings with computational models (e.g., molecular dynamics simulations) to account for metabolic enzyme interactions .

Q. What strategies optimize stability under varying experimental conditions?

Stability studies under thermal, oxidative, and hydrolytic stress (e.g., accelerated aging at 40°C/75% RH) identify degradation pathways. Stabilizers like cyclodextrins or co-solvents (e.g., DMSO) can mitigate hydrolysis of the sulfonyl group. Monitor degradation via LC-MS to detect byproducts .

Q. How does stereochemistry influence biological activity?

Q. What green chemistry principles apply to its synthesis?

Solvent-free reactions or biodegradable solvents (e.g., cyclopentyl methyl ether) reduce environmental impact. Catalytic methods (e.g., enzyme-mediated sulfonylation) improve atom economy. Process intensification (e.g., flow chemistry) minimizes waste and energy use .

Q. How do structural analogs inform reactivity predictions?

Comparative studies with analogs like 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol highlight substituent effects on electronic and steric profiles. Density Functional Theory (DFT) calculations predict reaction sites (e.g., sulfonyl group nucleophilicity) and guide synthetic modifications .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

| Method | Conditions | Yield (%) | Selectivity Challenges |

|---|---|---|---|

| Brønsted acid catalysis | HCl (0.1 M), 25°C, 12h | 78 | Oxetane ring stability |

| Horner-Wadsworth-Emmons | NaH, THF, −20°C to RT | 65 | Competing elimination reactions |

Table 2: Stability Under Stress Conditions

| Condition | Degradation Pathway | Stabilization Strategy |

|---|---|---|

| Acidic (pH 2) | Sulfonyl group hydrolysis | Cyclodextrin encapsulation |

| Oxidative (H₂O₂) | Azetidine ring oxidation | Antioxidants (e.g., BHT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。